Bortezomib D-mannitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bortezomib D-mannitol is a pharmaceutical compound that combines bortezomib, a proteasome inhibitor, with D-mannitol, a sugar alcohol. Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma . The combination with D-mannitol enhances the solubility and stability of bortezomib, making it more effective for clinical use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bortezomib D-mannitol involves the esterification of bortezomib with D-mannitol. The process typically avoids excessive use of solvents and involves convenient, industrially feasible, and economical techniques . The reaction conditions are optimized to improve the purity of the final product .
Industrial Production Methods
Industrial production methods for this compound focus on large-scale synthesis while maintaining high purity and stability. The process involves the use of boronic acid derivatives and peptide synthesis techniques . The final product is often formulated as a lyophilized powder for reconstitution before administration .
Analyse Des Réactions Chimiques
Types of Reactions
Bortezomib D-mannitol undergoes various chemical reactions, including:
Oxidation: Bortezomib can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Bortezomib can participate in substitution reactions, particularly involving its boronic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and metabolites that retain the proteasome inhibitory activity of the parent compound .
Applications De Recherche Scientifique
Bortezomib D-mannitol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and boronic acid chemistry.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Widely used in the treatment of multiple myeloma and mantle cell lymphoma.
Mécanisme D'action
Bortezomib D-mannitol exerts its effects by inhibiting the 26S proteasome, a complex enzyme responsible for degrading intracellular proteins . By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib induces cell cycle arrest and apoptosis . The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.
Ixazomib: An oral proteasome inhibitor with distinct pharmacokinetic properties.
Oprozomib: A proteasome inhibitor in clinical development with potential advantages in terms of bioavailability.
Uniqueness
Bortezomib D-mannitol is unique due to its combination with D-mannitol, which enhances its solubility and stability. This combination allows for more effective clinical use and improved patient outcomes .
Propriétés
Numéro CAS |
444576-08-3 |
---|---|
Formule moléculaire |
C25H35BN4O8 |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(1R)-1-[(4R,5R)-4,5-bis[(1R)-1,2-dihydroxyethyl]-1,3,2-dioxaborolan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H35BN4O8/c1-15(2)10-21(26-37-22(19(33)13-31)23(38-26)20(34)14-32)30-24(35)17(11-16-6-4-3-5-7-16)29-25(36)18-12-27-8-9-28-18/h3-9,12,15,17,19-23,31-34H,10-11,13-14H2,1-2H3,(H,29,36)(H,30,35)/t17-,19+,20+,21-,22+,23+/m0/s1 |
Clé InChI |
QDMRNLRJDHCHLB-DNNBANOASA-N |
SMILES isomérique |
B1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
SMILES canonique |
B1(OC(C(O1)C(CO)O)C(CO)O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.